molecular formula C8H17ClFNO B6201184 rac-(2R,4S,5R)-5-fluoro-2-(propan-2-yl)oxan-4-amine hydrochloride CAS No. 2694056-71-6

rac-(2R,4S,5R)-5-fluoro-2-(propan-2-yl)oxan-4-amine hydrochloride

Cat. No.: B6201184
CAS No.: 2694056-71-6
M. Wt: 197.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(2R,4S,5R)-5-fluoro-2-(propan-2-yl)oxan-4-amine hydrochloride: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a fluorine atom, an isopropyl group, and an oxan-4-amine structure, making it a unique molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S,5R)-5-fluoro-2-(propan-2-yl)oxan-4-amine hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-1-propanol and 2-amino-1-propanol.

    Formation of Oxane Ring: The oxane ring is formed through a cyclization reaction, often involving a base-catalyzed intramolecular nucleophilic substitution.

    Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Amine Introduction: The amine group is introduced via reductive amination, using reagents such as sodium cyanoborohydride.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4S,5R)-5-fluoro-2-(propan-2-yl)oxan-4-amine hydrochloride can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxane derivatives.

    Reduction: Reduction reactions, such as hydrogenation, can modify the oxane ring or the amine group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amine group, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in DMF (dimethylformamide) for azide substitution.

Major Products

    Oxidation: Oxane derivatives with additional oxygen functionalities.

    Reduction: Reduced amine or oxane ring structures.

    Substitution: Azide or alkyl-substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Fluorine Chemistry: Studied for its unique properties due to the presence of fluorine.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Biochemical Probes: Used in the study of biochemical pathways and mechanisms.

Medicine

    Drug Development: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Diagnostic Agents: Used in the development of diagnostic tools for imaging and disease detection.

Industry

    Materials Science: Explored for its use in the development of new materials with unique properties.

    Catalysis: Potential application as a catalyst or catalyst precursor in industrial processes.

Mechanism of Action

The mechanism by which rac-(2R,4S,5R)-5-fluoro-2-(propan-2-yl)oxan-4-amine hydrochloride exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity.

    Pathways Involved: It can affect biochemical pathways related to neurotransmission, enzyme activity, or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-(propan-2-yl)oxan-4-amine: Lacks the hydrochloride salt form.

    2-(Propan-2-yl)oxan-4-amine: Lacks the fluorine atom.

    5-Fluoro-2-(propan-2-yl)oxane: Lacks the amine group.

Uniqueness

    Fluorine Atom: Provides unique reactivity and biological activity.

    Oxane Ring: Contributes to the compound’s stability and reactivity.

    Hydrochloride Salt: Enhances solubility and stability, making it more suitable for pharmaceutical applications.

This detailed overview of rac-(2R,4S,5R)-5-fluoro-2-(propan-2-yl)oxan-4-amine hydrochloride covers its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2694056-71-6

Molecular Formula

C8H17ClFNO

Molecular Weight

197.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.